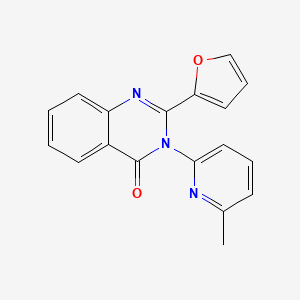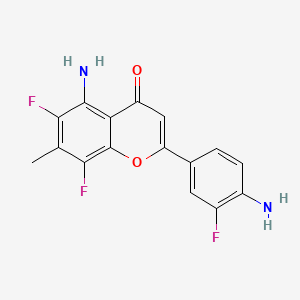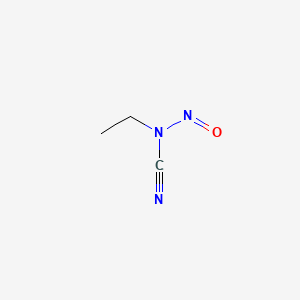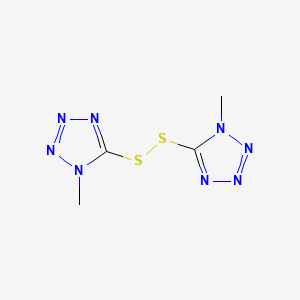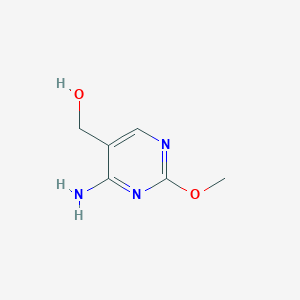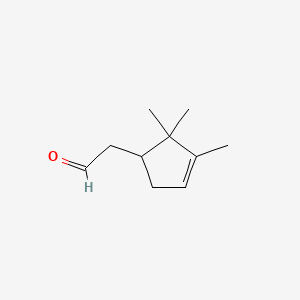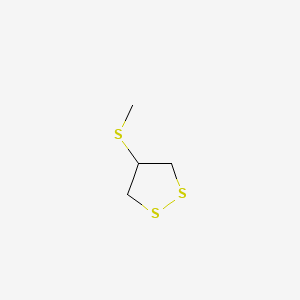
4-Methylthio-1,2-dithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylthio-1,2-dithiolane is a natural product found in Chara globularis with data available.
Aplicaciones Científicas De Investigación
Photosynthesis Inhibition
4-Methylthio-1,2-dithiolane has been identified as a photosynthesis inhibitor in certain algae species. A study by Block and Eswarakrishnan (1986) on the synthesis of this compound from Chara globularis showed its potential in disrupting photosynthesis processes. Additionally, Wium-Andersen et al. (1982) discovered its allelopathic effects on phytoplankton, indicating its role in influencing aquatic ecosystems (Block & Eswarakrishnan, 1986) (Wium-Andersen et al., 1982).
Material Science Applications
The compound's utility extends to material science, particularly in the formation of dynamic, covalent networks. Zhang and Waymouth (2017) explored its use in creating responsive hydrogels through ring-opening polymerization, demonstrating the versatility of 1,2-dithiolane derivatives in engineering materials (Zhang & Waymouth, 2017).
Insecticidal Properties
Research by Jacobsen and Pedersen (1983) indicates that 4-Methylthio-1,2-dithiolane and its derivatives possess insecticidal properties. These findings suggest potential applications in pest control and agricultural practices (Jacobsen & Pedersen, 1983).
Flavor and Fragrance Industry
The compound's derivatives have also found application in the flavor and fragrance industry. Wang Ting-ting (2010) synthesized 1,3-dithiolanes with sweet, grease, and meat-like aromas, highlighting the diverse industrial applications of these compounds (Wang Ting-ting, 2010).
Chemical and Photochemical Properties
1,2-Dithiolane's chemical and photochemical properties have been extensively studied, as seen in Barltrop, Hayes, and Calvin's (1954) examination of its derivatives. Their work emphasizes the significance of 1,2-dithiolane in understanding primary quantum conversion in photosynthesis (Barltrop et al., 1954).
Medicinal Chemistry
In the field of medicinal chemistry, Morera et al. (2002) explored the incorporation of 1,2-dithiolane derivatives in peptides. Their research contributes to understanding the biological functions and chemical reactivity of these compounds (Morera et al., 2002).
Redox Chemistry
Felber et al. (2020) investigated the reduction behavior of 1,2-dithiolanes, providing insights into their interactions with redox-active proteins and thiol reductants. This research has implications for the design of chemical biology probes (Felber et al., 2020).
Polymer Science
The compound's role in polymer science is highlighted in Tanimoto et al.'s (1978) study on the introduction of 1,3-dithiolan-2-yl groups into active methylene compounds. Their findings contribute to the development of new polymers and materials (Tanimoto et al., 1978).
Biological Activity
Mitsudera et al. (1990) synthesized a series of 4-alkylthio-1,2-dithiolanes, examining their biological activities against various insect species. Such research aids in understanding the bioactive potential of dithiolane derivatives (Mitsudera et al., 1990).
Conformational Analysis
Keskinen, Nikkilä, and Pihlaja (1973) conducted a conformational analysis of 1,3-dithiolans, providing insights into the flexibility and potential energy conformations of these compounds. Such analyses are crucial for understanding their chemical behavior (Keskinen, Nikkilä, & Pihlaja, 1973).
Propiedades
Número CAS |
75679-69-5 |
|---|---|
Nombre del producto |
4-Methylthio-1,2-dithiolane |
Fórmula molecular |
C4H8S3 |
Peso molecular |
152.3 g/mol |
Nombre IUPAC |
4-methylsulfanyldithiolane |
InChI |
InChI=1S/C4H8S3/c1-5-4-2-6-7-3-4/h4H,2-3H2,1H3 |
Clave InChI |
JRRLOZZRIAGLOB-UHFFFAOYSA-N |
SMILES |
CSC1CSSC1 |
SMILES canónico |
CSC1CSSC1 |
Otros números CAS |
75679-69-5 |
Sinónimos |
4-methylthio-1,2-dithiolane charatoxin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[(4,6-Dimethyl-2-pyrimidinyl)amino]phenyl]ethanone](/img/structure/B1211688.png)
![N-methyl-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]propanamide](/img/structure/B1211690.png)
![2-[[2-[(2-Methoxy-2-oxoethyl)thio]-4-oxo-3-quinazolinyl]oxy]acetic acid methyl ester](/img/structure/B1211692.png)
![2-Methoxy-6-[[(1-propyl-5-benzimidazolyl)amino]methyl]phenol](/img/structure/B1211693.png)
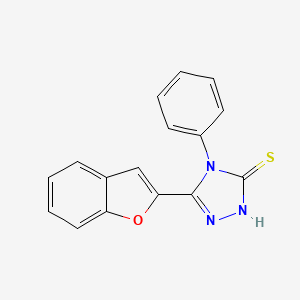
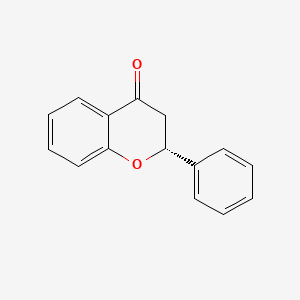
![1H-Pyrido[3,4-b]indol-1-one, 6-bromo-2,3,4,9-tetrahydro-](/img/structure/B1211700.png)
